molecular formula C16H16BrNO2 B2759663 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351621-66-3

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No. B2759663
CAS RN: 1351621-66-3
M. Wt: 334.213
InChI Key: VRSSBRUODFEYNH-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide, also known as BHPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BHPPB belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including benzamide compounds, has explored their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Studies such as those by Saeed et al. (2020) focus on the crystalline structure and intermolecular interactions of these compounds, highlighting their potential in the design of materials and drugs due to their stable hydrogen bonding and π-interactions. These findings can provide a basis for understanding the solid-state behavior of similar compounds like 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide (Saeed et al., 2020).

Antimicrobial and Antifungal Activity

Compounds structurally related to 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide have been evaluated for their antimicrobial and antifungal activities. For instance, Ienascu et al. (2019) synthesized and tested derivatives for activity against bacterial and fungal strains, providing insights into their potential as antimicrobial agents. Similarly, derivatives have shown specific activity against phyto-pathogenic fungi and yeasts, indicating their potential in agricultural and medical applications (Ienascu et al., 2019).

Antidopaminergic Properties

Research on benzamide derivatives has also covered their antidopaminergic properties, relevant to the development of antipsychotic medications. Studies like those by Högberg et al. (1990) provide detailed comparisons of such properties among different benzamide compounds, contributing to the understanding of how structural differences impact their biological activity and potential side effects (Högberg et al., 1990).

Synthesis and Chemical Transformations

The literature also delves into the synthetic routes and chemical transformations of benzamide derivatives, offering insights into the versatility of these compounds in chemical synthesis. For example, the reaction of brominated benzolactone/lactam with thioamides under basic conditions demonstrates diverse outcomes such as Eschenmoser coupling reactions and ring transformations, which are crucial for the development of novel organic compounds (Kammel et al., 2015).

properties

IUPAC Name

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-16(20,13-7-3-2-4-8-13)11-18-15(19)12-6-5-9-14(17)10-12/h2-10,20H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSSBRUODFEYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

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